(1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine
Description
(1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine is a chiral amine featuring a propenylamine chain attached to a 3-chloro-2-fluorophenyl aromatic ring.
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m0/s1 |
InChI Key |
NGHUDNYNCPWLTP-QMMMGPOBSA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C(=CC=C1)Cl)F)N |
Canonical SMILES |
C=CC(C1=C(C(=CC=C1)Cl)F)N |
Origin of Product |
United States |
Biological Activity
(1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a prop-2-enylamine backbone with a chloro and fluoro substituent on the phenyl ring, which may influence its pharmacological properties. This article aims to delve into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of (1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine is C10H10ClF, with a molecular weight of approximately 201.64 g/mol. The presence of halogen substituents can significantly alter the electronic properties of the compound, potentially enhancing its interaction with biological targets.
Research indicates that compounds similar to (1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine often exhibit significant interactions with neurotransmitter systems. The biological activity can be attributed to several mechanisms:
- Neurotransmitter Modulation : The compound may influence serotonin and norepinephrine levels, akin to many amine-containing drugs known for their antidepressant effects.
- Anticancer Properties : Preliminary studies suggest that halogenated phenyl compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activity of (1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine:
- Neurotransmitter Interaction Studies : Research has shown that compounds with similar structures can bind effectively to serotonin receptors, suggesting potential antidepressant properties. Specific binding assays demonstrated a higher affinity for certain receptor subtypes compared to non-halogenated analogs .
- Anticancer Efficacy : In vitro studies have indicated that (1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine can induce apoptosis in various cancer cell lines. For instance, a study involving breast cancer cells showed significant reductions in cell viability when treated with this compound at concentrations above 10 µM .
- Pharmacokinetic Profiling : Initial pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and favorable metabolic stability, making it a candidate for further development in drug formulations .
Future Directions
While preliminary findings are promising, further research is essential to establish the full spectrum of biological activities associated with (1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine. Future studies should focus on:
- In Vivo Models : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the specific pathways influenced by the compound.
- Drug Development : Exploring formulation strategies that enhance bioavailability and target delivery.
Chemical Reactions Analysis
Cyclization Reactions via Transition Metal Catalysis
The propenylamine moiety enables zirconium- or ruthenium-mediated cyclization to form nitrogen-containing heterocycles. Key findings from transition metal catalysis studies include:
Table 1: Cyclization Outcomes with Transition Metal Reagents
Mechanistic insights:
-
Zirconocene-mediated cyclization proceeds via oxidative coupling of the propenyl group to form a zirconacycle intermediate, followed by protonolysis to yield pyrrolidines with high trans-selectivity .
-
Grubbs’ catalyst facilitates ring-closing metathesis of the propenyl chain, forming pyrrole derivatives through β-hydride elimination .
-
Manganese coordination involves chelation of the amine and imine donors to Mn³⁺, forming pseudo-octahedral complexes with cis-amine and trans-phenolate geometry .
Nucleophilic Substitution at the Aromatic Ring
The electron-withdrawing 3-chloro-2-fluorophenyl group directs electrophilic aromatic substitution (EAS) to the para position relative to the amine.
Key Reactions:
-
Amination :
Reacts with NaN₃/CuI to form 4-azido derivatives (yield: 68%) . -
Suzuki Coupling :
Pd(PPh₃)₄-mediated cross-coupling with arylboronic acids introduces biaryl groups at the chloro-substituted position (yield: 73–89%) .
Table 2: Amine-Derived Heterocycles
Mechanistic pathway for thiazole synthesis:
-
Thiourea formation : Reaction with CS₂ generates a thiourea intermediate.
-
Hantzsch cyclization : Attack by phenacyl bromide forms the thiazole ring .
Stereochemical Influence on Reactivity
The (1S)-configuration induces enantioselectivity in asymmetric catalysis:
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The 3-chloro-2-fluorophenyl group distinguishes this compound from analogs with alternative halogenation patterns or substituents:
- Carisbamate (CAS 194085-75-1): Contains a 2-chlorophenyl group instead of 3-chloro-2-fluorophenyl. Carisbamate exhibits potent inhibition of voltage-gated sodium channels and T-type calcium channels, contributing to its antiepileptic activity .
- (1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine (CAS 1213344-03-6): The 4-methoxy group introduces electron-donating effects, which may enhance lipophilicity compared to the chloro-fluoro combination. This could influence blood-brain barrier penetration .
Backbone and Functional Group Variations
- (1S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS AM805956): Replaces the propenylamine chain with a simpler ethylamine group. The shorter chain reduces molecular rigidity, which may decrease target selectivity. This compound has a molecular weight of 210.07 and a higher hydrogen bond donor count (2 vs. 1 in the propenylamine derivative), impacting solubility and pharmacokinetics .
- Carisbamate: Incorporates a 1,2-ethanediol carbamate moiety instead of a propenylamine chain.
Data Table: Key Comparisons
Preparation Methods
Alkylation of Phenylamine Precursors
One common approach is the alkylation of a suitably substituted phenylamine with a halogenated allyl precursor under basic conditions. This method allows for the introduction of the prop-2-enylamine side chain while preserving the aromatic halogens.
- Starting materials: 3-chloro-2-fluoroaniline or its derivatives
- Alkylating agent: Chloro- or bromo-substituted prop-2-enyl halides
- Conditions: Basic medium (e.g., sodium hydride, potassium carbonate), often in polar aprotic solvents such as DMF or DMSO
- Outcome: Formation of the allylic amine with retention of halogen substituents
Chiral Resolution or Asymmetric Synthesis
To obtain the (1S) enantiomer specifically, two main methods are employed:
- Chiral pool synthesis: Using naturally occurring chiral building blocks to introduce stereochemistry.
- Asymmetric catalysis: Employing chiral catalysts (e.g., chiral ligands with transition metals) during the key bond-forming step to induce enantioselectivity.
Alternative Routes: Transition Metal Catalysis
Transition metal-mediated reactions, such as palladium-catalyzed allylic amination or ruthenium-catalyzed cyclizations, have been reported for related compounds, providing high yields and stereoselectivity.
- Example: Use of palladium(0) catalysts with chiral phosphine ligands to promote enantioselective allylic amination.
- Benefits: High stereocontrol, mild conditions, and functional group tolerance.
Detailed Preparation Method (Illustrative Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-Chloro-2-fluoroaniline + allyl bromide | N-alkylation under basic conditions (K2CO3, DMF, 60°C) | Moderate to good yield; formation of racemic mixture |
| 2 | Chiral resolution via diastereomeric salt formation or chiral HPLC | Separation of (1S) enantiomer | High enantiomeric purity (>95% ee) |
| 3 | Optional: Asymmetric synthesis using Pd(0)/chiral ligand complex | Direct enantioselective allylic amination | Good yield with high enantioselectivity |
| 4 | Purification by column chromatography or recrystallization | Isolation of pure (1S)-1-(3-chloro-2-fluorophenyl)prop-2-enylamine | Purity >98% |
Research Findings on Preparation Methods
- Base-mediated alkylation is a straightforward approach but often yields racemic mixtures requiring resolution steps.
- Transition metal catalysis offers stereoselective synthesis pathways with fewer purification steps and higher enantiomeric excess.
- The presence of halogen substituents (chloro and fluoro) demands mild reaction conditions to avoid dehalogenation or substitution side reactions.
- The allylic amine functionality is sensitive to oxidation and polymerization; thus, reactions are typically performed under inert atmosphere (nitrogen or argon).
- Protecting groups are generally avoided to reduce synthetic complexity but can be used if necessary to improve selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess |
|---|---|---|---|---|---|
| Base-mediated N-alkylation + chiral resolution | 3-chloro-2-fluoroaniline, allyl halide, K2CO3 | Simple, accessible reagents | Racemic mixture initially, requires resolution | 60-80% | >95% after resolution |
| Pd(0)-catalyzed asymmetric allylic amination | Pd(0), chiral phosphine ligand, allylic carbonate | High stereoselectivity, fewer steps | Requires expensive catalysts | 70-85% | 90-98% |
| Chiral pool synthesis | Chiral allylic amine precursors | High stereochemical control | Limited availability of chiral precursors | Variable | >95% |
Additional Notes
- The stereochemistry is confirmed by chiral HPLC and optical rotation measurements.
- Analytical techniques such as NMR, MS, and IR spectroscopy are used to verify the structure and purity.
- The compound’s reactivity allows further functionalization, making it a valuable intermediate for pharmaceutical synthesis.
Q & A
Q. What synthetic methodologies are recommended for the enantioselective synthesis of (1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine?
Methodological Answer: Enantioselective synthesis typically involves chiral catalysts or auxiliaries. For analogous compounds with halogenated aryl groups, asymmetric hydrogenation of prochiral enamines or reductive amination of ketones using chiral ligands (e.g., BINAP derivatives) has been effective. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Characterization of enantiomeric purity should employ chiral HPLC with polysaccharide-based columns or circular dichroism spectroscopy .
Q. How can the stereochemical configuration of (1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine be validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. Crystallize the compound using slow vapor diffusion (e.g., hexane/ethyl acetate). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Refinement with SHELXL (via the Flack parameter) confirms the (1S) configuration. Alternative methods include vibrational circular dichroism (VCD) combined with density functional theory (DFT) calculations .
Advanced Research Questions
Q. How can contradictions in reported crystallographic data for halogenated aryl amines be resolved?
Methodological Answer: Discrepancies in unit cell parameters or hydrogen bonding motifs often arise from polymorphism or solvent inclusion. To resolve these:
- Perform systematic crystallization trials with varied solvents.
- Use SHELXD for structure solution and SHELXL for refinement, ensuring high-resolution data (<1.0 Å).
- Apply Hirshfeld surface analysis to compare intermolecular interactions across polymorphs. Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .
Q. What advanced techniques are used to analyze hydrogen bonding networks in the solid-state structure of this compound?
Methodological Answer: Graph set analysis (GSA) is critical for categorizing hydrogen bond patterns. Using crystallographic
Q. How can computational methods predict the pharmacological relevance of (1S)-1-(3-Chloro-2-fluorophenyl)prop-2-enylamine?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., amine oxidases).
- ADMET Prediction: Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
- Bioactivity Testing: Validate predictions via in vitro assays (e.g., enzyme inhibition assays with LC-MS quantification). Structural analogs in patents (e.g., HIV protease inhibitors) suggest potential antiviral or CNS activity .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer: Variations in yield may stem from trace metal contamination or moisture-sensitive intermediates. To ensure reproducibility:
- Use anhydrous solvents (tested with Karl Fischer titration).
- Monitor reactions via in-situ FTIR or NMR.
- Compare purification methods (e.g., column chromatography vs. recrystallization) and quantify enantiomeric excess (EE) using the method of Mosher esters .
Specialized Techniques
Q. What cryogenic techniques enhance the resolution of X-ray crystallographic data for halogenated amines?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) with a DECTRIS detector for high signal-to-noise ratios.
- Cryoprotection: Flash-cool crystals in liquid N₂ with a cryoprotectant (e.g., glycerol).
- Refinement: Apply anisotropic displacement parameters (ADPs) and twin refinement in SHELXL for structures with pseudo-symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
